Nivocasan
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Overview
Description
Nivocasan, also known as GS-9450, is a small molecule drug that functions as an irreversible inhibitor of caspase 1, 8, and 9. It was discovered by LG Life Sciences and developed by Gilead Sciences. This compound has been investigated primarily for its potential in treating hepatic fibrosis and non-alcoholic steatohepatitis related to Hepatitis C infection .
Preparation Methods
Nivocasan is synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL. For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .
Chemical Reactions Analysis
Nivocasan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding reduced forms using appropriate reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Nivocasan is used as a model compound to study caspase inhibition and its effects on cellular processes.
Biology: The compound is used to investigate the role of caspases in apoptosis and inflammation.
Medicine: this compound has been explored as a treatment option for hepatic fibrosis and non-alcoholic steatohepatitis related to Hepatitis C infection. .
Mechanism of Action
Nivocasan exerts its effects by irreversibly inhibiting caspase 1, 8, and 9. Caspases are proteases involved in the execution phase of apoptosis. By inhibiting these caspases, this compound prevents the cleavage of key substrates required for apoptosis, thereby reducing cell death. This mechanism is particularly beneficial in conditions where excessive apoptosis contributes to disease pathology, such as hepatic fibrosis and non-alcoholic steatohepatitis .
Comparison with Similar Compounds
Nivocasan belongs to the class of isoquinolines and derivatives. Similar compounds include:
Emricasan: Another caspase inhibitor with similar applications in treating liver diseases.
VX-166: A caspase inhibitor studied for its potential in treating inflammatory diseases.
IDN-6556: A pan-caspase inhibitor with applications in reducing apoptosis in various disease models.
This compound is unique due to its specific inhibition of caspase 1, 8, and 9, and its demonstrated efficacy in reducing hepatic fibrosis and non-alcoholic steatohepatitis in clinical trials .
Properties
CAS No. |
908253-63-4 |
---|---|
Molecular Formula |
C21H22FN3O5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1 |
InChI Key |
VYFGDLGHHBUDTQ-ZLGUVYLKSA-N |
SMILES |
CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |
Isomeric SMILES |
CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O |
Canonical SMILES |
CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |
Appearance |
white solid powder |
Key on ui other cas no. |
908253-63-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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